An In-depth Technical Guide to (+)-OSU6162: Chemical Structure, Properties, and Pharmacological Profile
An In-depth Technical Guide to (+)-OSU6162: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-OSU6162, the (R)-enantiomer of OSU6162, is a novel psychoactive compound with a unique pharmacological profile as a dopamine (B1211576) stabilizer. It acts as a partial agonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of (+)-OSU6162, with a focus on its distinct characteristics compared to its more commonly studied (S)-enantiomer, (-)-OSU6162. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Chemical Structure and Properties
(+)-OSU6162, also known as PNU-96391, is a phenylpiperidine derivative. Its chemical structure is characterized by a propyl-piperidine ring linked to a methanesulfonyl-phenyl group.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (3R)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine |
| CAS Number | 156907-84-5 (for racemate) |
| Molecular Formula | C₁₅H₂₃NO₂S |
| Molecular Weight | 281.41 g/mol |
| SMILES | CCCN1CCC--INVALID-LINK--C2=CC(=CC=C2)S(=O)(=O)C |
| InChI | InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m0/s1 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of the isolated (+)-enantiomer are not extensively reported in publicly available literature. However, based on its chemical structure, it is expected to be a white to off-white solid with solubility in organic solvents and aqueous acidic solutions.
Pharmacological Properties
(+)-OSU6162 exhibits a dual mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors. This profile contributes to its function as a "dopamine stabilizer," meaning it can modulate dopaminergic activity depending on the baseline level of dopamine in the brain.
In Vitro Pharmacology
Both enantiomers of OSU6162 demonstrate partial agonism at D2 and 5-HT2A receptors, but with notable differences in potency and efficacy.[1][2] The (+)-enantiomer has been shown to have higher efficacy at the 5-HT2A receptor compared to the (-)-enantiomer.[1][2][3] Conversely, the (-)-enantiomer exhibits higher potency at the D2 receptor.[1][2]
While specific Ki, EC50, and Emax values for (+)-OSU6162 are not consistently reported across the literature, the available data indicates a lower affinity for D2 receptors compared to its S-enantiomer.[4] One study reported a pKi value of 5.36 for (S)-OSU6162 at the D2 receptor.[1][4] For the racemic mixture, one study noted an Emax of 54.3% relative to dopamine in a [35S]GTPγS binding assay in the absence of sodium ions.[1][4]
Table 2.1: Comparative In Vitro Receptor Profile of OSU6162 Enantiomers
| Receptor | (+)-OSU6162 | (-)-OSU6162 | Reference |
| Dopamine D2 | Lower Potency, Partial Agonist | Higher Potency, Partial Agonist | [1][2] |
| Serotonin 5-HT2A | Higher Efficacy, Partial Agonist | Weaker Partial Agonist | [1][2][3][4] |
Note: Quantitative data for the individual enantiomers are not consistently available. The table reflects the qualitative comparisons reported in the literature.
In Vivo Pharmacology
In animal models, both enantiomers of OSU6162 have demonstrated the ability to stabilize locomotor activity. They can stimulate motor activity in animals with low baseline activity (e.g., habituated rats) and inhibit activity in animals with high baseline activity (e.g., amphetamine-treated rats).[5] The greater stimulatory activity of (+)-OSU6162 in vivo has been correlated with its higher efficacy at 5-HT2A receptors.[1][2] The head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, is induced by (+)-OSU6162, further supporting its partial agonist activity at this receptor.[3]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize compounds like (+)-OSU6162.
Radioligand Binding Assay (for Dopamine D2 and Serotonin 5-HT2A Receptors)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with human D2 or 5-HT2A receptors).[6]
-
Radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).[1][7]
-
Test compound ((+)-OSU6162) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol (B65202) for D2, ketanserin (B1673593) for 5-HT2A).[7]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the G-protein activation following receptor stimulation by an agonist or partial agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound.
Materials:
-
Cell membranes expressing the receptor of interest coupled to G-proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound ((+)-OSU6162) at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration to determine EC50 and Emax values.
Signaling Pathways
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, (+)-OSU6162 would elicit a submaximal response compared to a full agonist like dopamine. In a state of high dopaminergic tone, it would act as a functional antagonist, while in a low dopamine state, it would act as an agonist.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). As a partial agonist, (+)-OSU6162 would induce a submaximal activation of this pathway.
Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.
Synthesis
The synthesis of specific enantiomers of OSU6162 typically involves chiral separation techniques from a racemic mixture or asymmetric synthesis using chiral catalysts or starting materials. Detailed protocols for the specific synthesis of the (+)-enantiomer are proprietary and not extensively detailed in public literature.
Conclusion
(+)-OSU6162 is a pharmacologically active compound with a distinct profile as a partial agonist at both dopamine D2 and serotonin 5-HT2A receptors. Its higher efficacy at 5-HT2A receptors compared to its (-) enantiomer suggests it may have different therapeutic applications or a varied side-effect profile. Further research is needed to fully elucidate the specific quantitative pharmacological parameters of (+)-OSU6162 and to explore its full therapeutic potential. This guide provides a foundational understanding of its chemical and pharmacological properties to aid in future research and development efforts.
References
- 1. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I. In vivo evidence for partial agonist effects of (-)-OSU6162 and (+)-OSU6162 on 5-HT2A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. II. In vitro evidence that (−)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors | springermedizin.de [springermedizin.de]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
